6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine typically involves the bromination and chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters, such as reagent concentrations, reaction time, and temperature, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Chloroimidazo[1,2-a]pyridine: Lacks the bromine atoms, which may result in different biological activities and chemical reactivity.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar structure but with different halogenation pattern, leading to variations in properties and applications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant anti-tuberculosis activity, highlighting the importance of specific substitutions on the imidazo[1,2-a]pyridine scaffold.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3Br2ClN2 |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
6,8-dibromo-5-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H3Br2ClN2/c8-4-3-5(9)7-11-1-2-12(7)6(4)10/h1-3H |
InChI Key |
KVMNNEPLBUUOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=C(C2=N1)Br)Br)Cl |
Origin of Product |
United States |
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